molecular formula C18H15F2N3OS B2525502 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-89-9

4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2525502
CAS No.: 897455-89-9
M. Wt: 359.39
InChI Key: DQDYTTHWKFLFEP-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications

Antiarthritic and Analgesic Activity

Compounds with fluorophenyl and imidazole substructures have been explored for their anti-inflammatory and analgesic properties. For example, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles demonstrated potent antiinflammatory and analgesic activities, surpassing conventional drugs like phenylbutazone and indomethacin in certain assays (Sharpe et al., 1985).

Antiproliferative and DNA Binding Properties

Novel 2-imidazolinyl substituted benzo[b]thieno-2-carboxamides, bearing benzimidazole or benzothiazole subunits, showed significant antiproliferative activities against human cancer cell lines. These compounds also demonstrated strong DNA groove binding properties, indicating their potential as anticancer agents (Cindrić et al., 2017).

Antianxiety Agents

Certain fluorinated benzodiazepine derivatives have been developed and tested for their affinity to central benzodiazepine receptors, showing promise as antianxiety agents with reduced side effects compared to traditional benzodiazepines (Anzini et al., 2008).

Serotonin Receptor Imaging

Fluorinated compounds have been utilized as molecular imaging probes for studying serotonin 1A (5-HT(1A)) receptor densities in the brain, providing valuable insights into neurological diseases such as Alzheimer's (Kepe et al., 2006).

Fluorescent Sensors

Benzimidazole and benzothiazole derivatives have been synthesized and found to be effective fluorescent sensors for metal ions such as Al3+ and Zn2+, showcasing their potential in chemical sensing applications (Suman et al., 2019).

Properties

IUPAC Name

4-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYTTHWKFLFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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